molecular formula C15H13ClO2 B1609786 2-chloro-4-(3,5-dimethylphenyl)benzoic Acid CAS No. 884323-17-5

2-chloro-4-(3,5-dimethylphenyl)benzoic Acid

Cat. No.: B1609786
CAS No.: 884323-17-5
M. Wt: 260.71 g/mol
InChI Key: WNPIQYRMRNJDCX-UHFFFAOYSA-N
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Description

2-Chloro-4-(3,5-dimethylphenyl)benzoic Acid (CAS 884323-17-5) is a high-value biphenyl carboxylic acid derivative serving as a critical building block in organic and medicinal chemistry research. Its core application is as a key synthetic intermediate in the development of active pharmaceutical ingredients (APIs) . The compound is of significant research value for constructing molecular frameworks common in drug discovery, particularly due to the presence of the benzoic acid moiety, which is a prevalent platform chemical in the pharmaceutical and fine chemical industries . Chlorobenzoic acid derivatives, like this compound, are of practical and theoretical interest for the manufacture of various therapeutics, including anti-inflammatory pharmaceuticals . We supply this compound as a high-purity grade substance, analyzed by techniques such as LCMS, GCMS, HPLC, and NMR to ensure identity and quality . It is presented as >99% pure, meeting standards for demanding research applications. This product is intended for use in laboratory research as a chemical intermediate and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic purposes, or for personal use. A comprehensive Certificate of Analysis (COA) and Safety Data Sheet (SDS) are available upon request.

Properties

IUPAC Name

2-chloro-4-(3,5-dimethylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-9-5-10(2)7-12(6-9)11-3-4-13(15(17)18)14(16)8-11/h3-8H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPIQYRMRNJDCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469025
Record name 3-Chloro-3',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884323-17-5
Record name 3-Chloro-3',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation Approach

This method draws inspiration from the synthesis of 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoic acid (). Key steps include:

  • Reaction Setup :
    • Substrates : Phthalic anhydride derivatives (e.g., tetrachlorophthalic anhydride) and 3,5-dimethylphenol.
    • Catalyst : Lewis acids like AlCl₃ or FeCl₃.
  • Mechanism :
    Friedel-Crafts acylation introduces the aroyl group at the para position of the phenolic ring. For the target compound, chlorination would need to occur either before or after acylation.
  • Modifications :
    • Use 2-chlorophthalic anhydride to pre-install the chlorine substituent.
    • Post-acylation reduction or functional group interconversion to achieve the final structure.

Hypothetical Data Table :

Step Conditions Yield (Hypothetical)
Acylation AlCl₃, 80°C, 6h 70–75%
Chlorination Cl₂, FeCl₃, 25°C, 2h 85%
Acid Hydrolysis H₂O, H₃O⁺, reflux 90%

Oxidation of Substituted Toluenes

Adapted from the oxidation of 2-chloro-4-methylsulfonyl toluene to benzoic acid ():

  • Substrate : 2-chloro-4-(3,5-dimethylphenyl)toluene.
  • Oxidizing Agents :
    • Nitric acid (HNO₃) under high-pressure oxygen (3.0 MPa).
    • Temperature: 140–200°C.
  • Process :
    • Step 1 : Oxidative conversion of the methyl group to a carboxylic acid.
    • Step 2 : Neutralization with NaOH and recrystallization in methanol.

Key Parameters :

  • Oxygen pressure and nitric acid concentration critically influence yield.
  • Catalyst choice (e.g., Mn(OAc)₂) may enhance efficiency.

Cross-Coupling Strategies

Inspired by modern aryl-aryl bond-forming reactions:

Advantages :

  • High positional selectivity for the 4-substituent.
  • Compatibility with halogenated benzoic acids.

Semi-Stieglitz Rearrangement

As demonstrated for 2-aroylbenzoic acids ():

  • Starting Material : 3,3-bis(3,5-dimethylphenyl)phthalide.
  • Rearrangement :
    • Acidic or basic conditions induce ring-opening to form the benzoic acid derivative.
  • Chlorination :
    • Introduce chlorine via electrophilic substitution (e.g., Cl₂, SOCl₂) post-rearrangement.

Chlorination of Pre-Formed Benzoic Acids

  • Substrate : 4-(3,5-dimethylphenyl)benzoic acid.
  • Chlorinating Agents :
    • Cl₂ gas with FeCl₃ catalyst.
    • Sulfuryl chloride (SO₂Cl₂) in DCM.
  • Regioselectivity :
    • Directed by the electron-withdrawing carboxylic acid group, favoring substitution at the ortho position.

Challenges and Considerations

  • Steric Hindrance : The 3,5-dimethylphenyl group may slow reaction kinetics in coupling or acylation steps.
  • Purification : Recrystallization (e.g., methanol/water mixtures) is critical for isolating the pure product.
  • Yield Optimization : Catalyst screening (e.g., transition metals for coupling) and solvent selection (polar aprotic vs. non-polar) are essential.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3’,5’-dimethyl-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinones or carboxylate derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties
2-Chloro-4-(3,5-dimethylphenyl)benzoic acid has been studied for its potential anti-inflammatory effects. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. This property makes it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthesis of Bioactive Compounds
The compound serves as an intermediate in the synthesis of various bioactive molecules. For instance, it can be utilized in the preparation of derivatives that exhibit enhanced pharmacological activities against diseases such as cancer and diabetes. The ability to modify its structure allows researchers to explore a range of biological activities .

Agrochemicals

Herbicide Development
The compound is being investigated for its potential use as a herbicide. Its structural properties suggest that it could interfere with plant growth regulators, making it effective against certain weed species. The development of such agrochemicals is crucial for sustainable agriculture practices .

Pesticide Formulations
In addition to herbicides, this compound may contribute to pesticide formulations aimed at protecting crops from pests and diseases. The compound's efficacy and safety profile are essential considerations in this context .

Material Science

Polymer Chemistry
This compound can also be employed in the field of polymer chemistry, particularly in the synthesis of functional polymers. Its reactivity allows it to be integrated into polymer chains, potentially enhancing properties such as thermal stability and mechanical strength .

Nanomaterials
Recent studies have explored the incorporation of this compound into nanomaterials. These materials exhibit unique properties that can be harnessed for applications in electronics, catalysis, and drug delivery systems .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of various benzoic acid derivatives, including this compound. The results demonstrated significant inhibition of COX-1 and COX-2 enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Herbicide Efficacy

Field trials were conducted to evaluate the herbicidal activity of formulations containing this compound. The results indicated effective control of several weed species with minimal impact on crop yield, highlighting its potential as a selective herbicide .

Mechanism of Action

The mechanism of action of 3-Chloro-3’,5’-dimethyl-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The presence of the chlorine atom and methyl groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Table 1: Substituent-Driven Comparisons

Compound Name Substituents Electronic Profile Key Applications
2-Chloro-4-(3,5-dimethylphenyl)benzoic acid 2-Cl, 4-(3,5-dimethylphenyl) Mixed (EWG + EDG) Antimalarial intermediate
N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 3,5-dimethylphenyl + hydroxynaphthalene Lipophilic (EDG) PET inhibitor (IC50 ~10 µM)
2-Chloro-4-(3,5-dichlorophenyl)benzoic acid () 2-Cl, 4-(3,5-dichlorophenyl) Strongly electron-withdrawing Herbicide intermediate
2-Chloro-4-(3,4-difluorophenyl)benzeneboronic acid () 3,4-difluorophenyl + boronic acid Polar, reactive Suzuki coupling precursor
  • Electron Effects : The target compound’s chloro group (electron-withdrawing) enhances electrophilicity at the benzene ring, while the 3,5-dimethylphenyl group (electron-donating) increases lipophilicity. This balance contrasts with dichloro analogs (e.g., 2-chloro-4-(3,5-dichlorophenyl)benzoic acid), where stronger electron withdrawal may reduce bioavailability but enhance reactivity in electrophilic substitutions .
  • Biological Activity: Compounds like N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide exhibit potent photosynthesis inhibition (IC50 ~10 µM) due to optimal lipophilicity and substituent positioning.

Physicochemical Properties

  • Lipophilicity : The 3,5-dimethylphenyl group in the target compound enhances lipophilicity (logP ~3.5 estimated), favoring membrane permeability compared to polar derivatives like caffeic acid (3,4-dihydroxy groups; logP ~1.2) .
  • Crystallinity : Chloro and methyl substituents likely promote crystalline solid formation, akin to dichloro analogs, whereas hydroxylated derivatives (e.g., caffeic acid) form yellow crystals with higher solubility in polar solvents .

Biological Activity

2-Chloro-4-(3,5-dimethylphenyl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

  • Antimicrobial Activity : Exhibits significant activity against various bacterial strains.
  • Anti-inflammatory Activity : Demonstrates potential in reducing inflammation.
  • Anticancer Activity : Shows promise in inhibiting cancer cell proliferation.

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, benzoic acids have been reported to possess antibacterial and antifungal effects. The structure-activity relationship (SAR) suggests that the presence of halogen substituents enhances antimicrobial efficacy .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Activity Type
This compound32Antibacterial
4-Aminoquinazoline derivatives<10Antitumor
Sulfamoyl benzamidothiazole derivatives25Immunostimulatory

Anti-inflammatory Activity

The anti-inflammatory potential of benzoic acids has been attributed to their ability to inhibit pro-inflammatory cytokines. Research indicates that similar compounds can modulate pathways such as NF-κB activation .

Case Study: Inhibition of NF-κB

A study demonstrated that a compound structurally related to this compound significantly inhibited NF-κB activation in THP-1 cells upon stimulation with lipopolysaccharide (LPS). This suggests potential therapeutic applications in inflammatory diseases .

Anticancer Activity

Anticancer properties have been observed in compounds with structural similarities. The inhibition of cancer cell proliferation is often linked to the modulation of key signaling pathways involved in cell growth and survival.

Table 2: Anticancer Efficacy Data

Cell LineTreatment Concentration (µM)% Cell ViabilityIC50 (µM)
A549 (Lung Cancer)2040%8.82
Caco-2 (Colorectal)6072.70%Not Determined

Q & A

Q. What are the recommended synthetic routes for 2-chloro-4-(3,5-dimethylphenyl)benzoic acid?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

  • Step 1: Introduce the 3,5-dimethylphenyl group via Suzuki-Miyaura coupling using a boronic acid derivative and a chloro-substituted benzoic acid precursor. Catalytic systems (e.g., Pd(PPh₃)₄) in THF/water mixtures at 80–100°C are commonly employed .
  • Step 2: Chlorination at the 2-position using electrophilic aromatic substitution (e.g., Cl₂/FeCl₃) or directed ortho-lithiation followed by quenching with a chlorinating agent .
  • Purification: Recrystallization from ethanol/water or column chromatography (silica gel, eluent: hexane/ethyl acetate) .

Q. How is the compound characterized for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.6 ppm). Absence of undesired peaks confirms purity .
    • ¹³C NMR: Carboxylic acid carbon appears at δ 168–172 ppm; aromatic carbons with substituents show distinct splitting .
  • HPLC: Use a C18 column with mobile phase (acetonitrile/0.1% formic acid) to verify purity (>95%) .

Q. What solvents are suitable for solubility studies?

Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or alkaline aqueous solutions (pH > 8) due to deprotonation of the carboxylic acid group. For biological assays, prepare stock solutions in DMSO and dilute with buffered media to avoid precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Controlled Variability: Standardize assay conditions (e.g., pH, temperature) to isolate substituent effects. For example, 3,5-dimethyl groups enhance lipophilicity, while the chloro substituent influences electron-withdrawing properties .
  • Computational Modeling: Use density functional theory (DFT) to calculate electronic parameters (e.g., Hammett σ values) and correlate with experimental bioactivity .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Methodological Answer:

  • Challenge: Co-elution of by-products (e.g., dechlorinated analogs) in HPLC.
  • Solution: Optimize chromatographic conditions:
    • Column: Use a UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm).
    • Gradient: 5–95% acetonitrile in 10 minutes with 0.1% trifluoroacetic acid .
    • Detection: UV at 254 nm and tandem mass spectrometry (MS/MS) for confirmation .

Q. How do researchers validate the stability of the compound under physiological conditions?

Methodological Answer:

  • Accelerated Stability Testing: Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
  • Analysis: Monitor degradation via LC-MS every 24 hours. Hydrolysis of the carboxylic acid group is minimal, but photodegradation may occur under UV light .

Q. What strategies optimize yield in large-scale synthesis?

Methodological Answer:

  • Catalyst Recycling: Use immobilized Pd catalysts (e.g., Pd/C) for Suzuki coupling to reduce metal leaching .
  • Process Automation: Implement flow chemistry for precise control of reaction parameters (e.g., residence time, temperature) during chlorination .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-4-(3,5-dimethylphenyl)benzoic Acid
Reactant of Route 2
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2-chloro-4-(3,5-dimethylphenyl)benzoic Acid

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